An In-depth Technical Guide to N,N'-Dibutylurea: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to N,N'-Dibutylurea: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dibutylurea, a symmetrically disubstituted urea, serves as a valuable chemical intermediate and building block in organic synthesis. Its structural motif is of interest in medicinal chemistry, as urea derivatives are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of N,N'-Dibutylurea.
Core Properties of N,N'-Dibutylurea
N,N'-Dibutylurea is a solid at room temperature with the chemical formula C9H20N2O.[1][2] Its fundamental properties are summarized in the tables below for easy reference.
| Identifier | Value | Reference |
| CAS Number | 1792-17-2 | [1][2] |
| Molecular Formula | C9H20N2O | [1][2] |
| Molecular Weight | 172.27 g/mol | [1] |
| IUPAC Name | 1,3-dibutylurea | [2] |
| Synonyms | N,N'-Di-n-butylurea, 1,3-Dibutylurea | [2][3] |
| Physicochemical Property | Value | Reference |
| Melting Point | 65-75 °C | [3] |
| Boiling Point | 115 °C at 0.03 mmHg | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Appearance | White to Off-White Solid | [3] |
Synthesis of N,N'-Dibutylurea
The synthesis of N,N'-Dibutylurea can be achieved through several routes. Two common methods are highlighted below.
Experimental Protocol 1: Synthesis from n-Butylamine and Carbon Dioxide
This method presents a greener approach to urea synthesis, utilizing carbon dioxide as a C1 source.
Methodology: The reaction is typically carried out in a high-pressure reactor. n-Butylamine is charged into the reactor, and carbon dioxide is introduced at a specific pressure. The reaction is then heated to a set temperature for a defined period. For instance, a reaction could involve n-butylamine at a concentration of 1.0 mmol/mL with a CO2 pressure of 10 MPa, heated to a temperature between 423–493 K for 4 hours, which can result in 100% selectivity to N,N'-Dibutylurea.[4]
Caption: Synthesis of N,N'-Dibutylurea from n-Butylamine and CO2.
Experimental Protocol 2: Synthesis from Urea and n-Butylamine Hydrochloride
A traditional method for the synthesis of substituted ureas involves the reaction of urea with an amine salt.
Methodology: This reaction can be performed by combining one mole of urea with two moles of n-butylamine hydrochloride in a dry state at an elevated temperature, typically around 150°C.[5] The reaction can also be conducted in a suitable high-boiling inert solvent.[5]
Analytical Characterization
Accurate characterization of N,N'-Dibutylurea is crucial for quality control and research purposes. The following are key analytical techniques employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The spectrum would show characteristic signals for the butyl group protons.[6]
-
¹³C NMR: Identifies the different carbon environments. The carbonyl carbon typically appears at a distinct chemical shift.[7]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks for N,N'-Dibutylurea include N-H stretching and C=O (amide I) stretching vibrations.[8]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of N,N'-Dibutylurea. A reverse-phase method is commonly employed.
Sample Preparation: A known amount of the N,N'-Dibutylurea sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and then diluted to an appropriate concentration for analysis.
Chromatographic Conditions (Example):
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detection: UV detection at an appropriate wavelength.
Gas Chromatography (GC): GC can also be utilized for the analysis of N,N'-Dibutylurea, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Sample Preparation: The sample is dissolved in a volatile organic solvent like methanol or acetone.[9]
GC Conditions (General):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Caption: General workflow for the synthesis and characterization of N,N'-Dibutylurea.
Applications in Drug Development
Urea derivatives are a significant class of compounds in medicinal chemistry.[10] The urea moiety can form multiple hydrogen bonds, which is a key feature for interacting with biological targets.[10] While specific applications of N,N'-Dibutylurea in drug development are not extensively documented in publicly available literature, its structural class, N,N'-dialkylureas, are precursors and analogs to more complex structures. For instance, N,N'-diarylureas are a critical pharmacophore in multi-kinase inhibitors like sorafenib, used in cancer therapy.[11] The study of simpler analogs like N,N'-Dibutylurea can provide valuable insights into structure-activity relationships (SAR) for the design of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the essential properties, synthesis, and analytical methodologies for N,N'-Dibutylurea. The presented data and protocols offer a solid foundation for researchers and professionals working with this compound, facilitating its effective use in chemical synthesis and as a starting point for further investigation in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. N,N'-di-n-Butylurea [webbook.nist.gov]
- 3. Dibutylurea | 1792-17-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. N,N'-di-n-Butylurea [webbook.nist.gov]
- 9. CN110749677A - Detection method of N, N '-dicyclohexylurea and N, N' -dicyclohexylcarbodiimide - Google Patents [patents.google.com]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
